8-Methoxy-3-piperidin-3-ylquinazolin-4-one
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Overview
Description
8-Methoxy-3-piperidin-3-ylquinazolin-4-one, also known as MPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPQ belongs to the class of quinazolinone derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-3-piperidin-3-ylquinazolin-4-one involves the inhibition of acetylcholinesterase and the regulation of various signaling pathways involved in cell growth and survival. This compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and increasing its concentration in the synaptic cleft. This results in enhanced cholinergic neurotransmission, which is beneficial for cognitive function. This compound also activates the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This pathway is dysregulated in many diseases, including cancer, and the activation of this pathway by this compound may contribute to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of acetylcholinesterase, reduces oxidative stress and inflammation, and induces apoptosis in cancer cells. In vivo studies have shown that this compound improves cognitive function in animal models of Alzheimer's disease and reduces tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
8-Methoxy-3-piperidin-3-ylquinazolin-4-one has several advantages for lab experiments, including its high potency and selectivity for acetylcholinesterase inhibition and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on 8-Methoxy-3-piperidin-3-ylquinazolin-4-one. One direction is to explore the potential therapeutic applications of this compound in other diseases, such as Huntington's disease and multiple sclerosis. Another direction is to investigate the molecular mechanisms underlying the neuroprotective and anticancer effects of this compound. Additionally, the development of more potent and selective derivatives of this compound may lead to the discovery of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 8-Methoxy-3-piperidin-3-ylquinazolin-4-one involves the reaction of 2-chloro-3-formylquinazolin-4(3H)-one with 3-piperidin-3-ylpropan-1-amine in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent and reaction temperature.
Scientific Research Applications
8-Methoxy-3-piperidin-3-ylquinazolin-4-one has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and cognitive function. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
8-methoxy-3-piperidin-3-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-12-6-2-5-11-13(12)16-9-17(14(11)18)10-4-3-7-15-8-10/h2,5-6,9-10,15H,3-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCJIEGNOXQCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=CN(C2=O)C3CCCNC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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